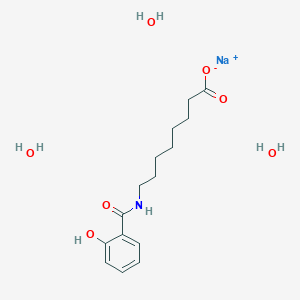![molecular formula C6H5BrN4 B12955034 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
The synthesis of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method includes the following steps :
Starting Materials: tert-Butyl carbazate and 2,5-dimethoxy tetrahydrofuran are used as starting materials to synthesize an intermediate, 1-Boc-1-aminopyrrole.
Intermediate Reactions: The intermediate is then reacted with methanesulfonic acid isocyanate to form another intermediate, 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Deamination: This intermediate undergoes deamination under acidic conditions to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.
Ring Closure: The intermediate is then subjected to a ring closure reaction with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine.
Bromination: Finally, the compound is brominated to obtain this compound.
Analyse Des Réactions Chimiques
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: It can be used in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Applications De Recherche Scientifique
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research :
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5).
Pharmaceuticals: The compound is explored for its potential use in developing new drugs due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for certain cancers .
Comparaison Avec Des Composés Similaires
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar in structure but with the bromine atom at a different position, which can lead to different reactivity and biological activity.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
2-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
Clé InChI |
WZCLJLQZDTWHRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=NC(=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)


